molecular formula C14H13N3OS B1417744 7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1092323-88-0

7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B1417744
CAS No.: 1092323-88-0
M. Wt: 271.34 g/mol
InChI Key: BYWUNWYSAGGSAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that features a thiazole ring fused to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethylphenyl hydrazine with a thiazole derivative under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic procedures that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, 7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents for various diseases .

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties. For example, it may be incorporated into polymers or other materials to enhance their performance in specific applications .

Mechanism of Action

The mechanism of action of 7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyridazine derivatives, such as:

Uniqueness

What sets 7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

7-(2,4-dimethylphenyl)-2-methyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-7-4-5-10(8(2)6-7)11-13-12(14(18)17-16-11)15-9(3)19-13/h4-6H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWUNWYSAGGSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NNC(=O)C3=C2SC(=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 4
Reactant of Route 4
7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 5
Reactant of Route 5
7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 6
Reactant of Route 6
7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.